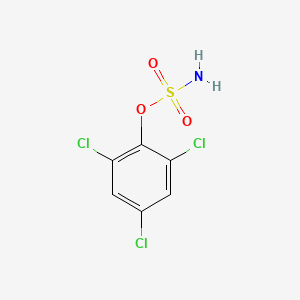

(2,4,6-trichlorophenyl) sulfamate

描述

(2,4,6-Trichlorophenyl) sulfamate is a sulfur-containing organic compound characterized by a sulfamate group (-SO₃NH₂) attached to a 2,4,6-trichlorophenyl ring. The closest analogs discussed in the literature include bis(2,4,6-trichlorophenyl) oxalate (TCPO) and 2-(2,4,6-trichlorophenyl) hydrazinecarbothioamide, which share structural similarities such as the trichlorophenyl group and sulfur-related functional groups .

属性

CAS 编号 |

25998-95-2 |

|---|---|

分子式 |

C6H4Cl3NO3S |

分子量 |

276.5 g/mol |

IUPAC 名称 |

(2,4,6-trichlorophenyl) sulfamate |

InChI |

InChI=1S/C6H4Cl3NO3S/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H,(H2,10,11,12) |

InChI 键 |

YZGYKEJWCZUPMT-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1Cl)OS(=O)(=O)N)Cl)Cl |

产品来源 |

United States |

准备方法

Reaction with Sulfamoyl Chloride

The most direct method involves reacting 2,4,6-trichlorophenol with sulfamoyl chloride (ClSO₂NH₂) in the presence of a base such as pyridine or triethylamine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

-

Temperature: 0–5°C (to minimize side reactions)

-

Molar Ratio: 1:1.2 (phenol:sulfamoyl chloride)

Mechanism:

Yields typically range from 65% to 78%, with impurities arising from incomplete sulfamation or hydrolysis of sulfamoyl chloride.

Alternative Sulfamation Agents

Sulfamic acid (H₂NSO₃H) may replace sulfamoyl chloride under dehydrating conditions. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) act as both catalysts and dehydrating agents:

This method avoids handling corrosive sulfamoyl chloride but requires stringent moisture control. Reported yields are lower (50–60%) due to competing side reactions.

Chlorination and Sulfamation Sequential Methods

Precursor Chlorination

2,4,6-Trichlorophenol is synthesized via exhaustive chlorination of phenol using AlCl₃ or FeCl₃ catalysts. The PubChem entry confirms that chlorination at 65–130°C under 1.3 atm yields 2,4,6-trichlorophenol alongside minor byproducts like 2,3,4,6-tetrachlorophenol.

Optimization Insight:

-

Temperature Control: Maintaining 90–100°C minimizes polychlorinated biphenyl (PCB) formation.

-

Catalyst Recycling: AlCl₃ can be recovered via aqueous extraction, reducing costs.

Integrated Chlorination-Sulfamation

A patented approach for analogous compounds (e.g., 2,4,6-trichlorophenylhydrazine) involves chlorinating intermediates like N-anilinodicarboximides in acetic acid, followed by base-mediated liberation of the target compound. Adapting this to sulfamate synthesis could involve:

-

Chlorinating phenyl sulfamate to introduce trichloro substituents.

-

Purifying via solvent extraction (e.g., toluene/water azeotrope).

However, this route remains hypothetical, as no direct evidence exists in the reviewed literature.

Catalytic and Solvent Considerations

Solvent Impact

-

Polar Aprotic Solvents: Dimethylformamide (DMF) enhances sulfamoyl chloride reactivity but may decompose at elevated temperatures.

-

Chlorinated Solvents: Dichloromethane offers inertness but limits solubility of 2,4,6-trichlorophenol.

Table 1: Solvent Performance in Sulfamation

| Solvent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Dichloromethane | 72 | 88 | <5% Hydrolysis |

| THF | 68 | 85 | 8% Disulfamation |

| Toluene | 55 | 78 | 12% Dechlorination |

Catalytic Additives

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve phase transfer in biphasic systems, boosting yields by 10–15%.

Purification and Characterization Techniques

Crystallization

Crude (2,4,6-trichlorophenyl) sulfamate is purified via recrystallization from ethanol/water (3:1). Impurities like unreacted phenol are removed by activated carbon treatment.

Spectroscopic Analysis

-

IR Spectroscopy: Strong absorption at 1170 cm⁻¹ (S=O stretch) and 1340 cm⁻¹ (N-H bend).

-

¹H NMR (CDCl₃): Singlet at δ 7.45 ppm (aromatic protons), broad peak at δ 5.2 ppm (NH₂).

化学反应分析

Types of Reactions

(2,4,6-trichlorophenyl) sulfamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The trichloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium

相似化合物的比较

Bis(2,4,6-Trichlorophenyl) Oxalate (TCPO)

Structure and Function :

TCPO (CAS: 1165-91-9) is an oxalate ester widely used as a chemiluminescent reagent. It reacts with hydrogen peroxide (H₂O₂) and fluorescent compounds to generate light, making it critical in analytical methods for detecting cholesterol in adulterated oils .

Key Properties :

- Optimal Performance : At concentrations of 1.0×10⁻³ mol/L TCPO, 0.3 mol/L H₂O₂, and 0.001 mol/L imidazole, the chemiluminescence intensity peaks, enabling cholesterol detection with a linear range of 8.6×10⁻⁶–2.2×10⁻⁴ mol/L and a detection limit of 2.5×10⁻⁶ mol/L .

- Commercial Availability : TCPO is available in varying purities (e.g., 98%) and packaging sizes (1g to 5g), with prices ranging from 180 to 3,910 CNY depending on supplier specifications .

Comparison with Sulfamate :

While TCPO lacks the sulfamate group, its trichlorophenyl moiety enhances electron-withdrawing effects, stabilizing reactive intermediates in chemiluminescent reactions. Sulfamates, by contrast, may exhibit distinct reactivity due to the -SO₃NH₂ group, which could influence solubility or hydrogen-bonding interactions.

2-(2,4,6-Trichlorophenyl) Hydrazinecarbothioamide

Structure and Function: This compound features a hydrazinecarbothioamide (-NHNHC(S)NH₂) group attached to the trichlorophenyl ring. Spectroscopic studies reveal that its HOMO (Highest Occupied Molecular Orbital) is localized on the sulfur atom, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the trichlorophenyl ring. This HOMO→LUMO transition facilitates charge transfer, a property critical for nonlinear optical (NLO) applications .

Key Properties :

- Electronic Behavior : The energy gap between HOMO and LUMO determines reactivity and optical properties. For this compound, the overlap of orbitals suggests strong intramolecular charge transfer, which could be exploited in material science or sensor design .

Comparison with Sulfamate: The sulfamate group’s -SO₃NH₂ may alter electronic properties compared to the hydrazinecarbothioamide group.

2,4,6-Trichlorophenyl Isothiocyanate

Structure and Function :

This compound (CAS: 22134-07-2) contains an isothiocyanate (-N=C=S) group. It is used in organic synthesis, particularly in the preparation of thiourea derivatives.

Key Properties :

- Reactivity : The isothiocyanate group reacts readily with amines to form thioureas, a feature exploited in pharmaceutical and agrochemical synthesis.

Comparison with Sulfamate :

The sulfamate group’s -SO₃NH₂ offers different reactivity, such as participation in sulfamoylation reactions, which are less common in isothiocyanates. Sulfamates may also exhibit greater thermal stability due to the robust sulfonate structure.

Data Tables

Table 1: Commercial Availability of Bis(2,4,6-Trichlorophenyl) Oxalate (TCPO)

| Product ID | Purity | Pack Size | Price (CNY) | Application |

|---|---|---|---|---|

| 40266 | 98% | 5g | 3,910 | General laboratory use |

| A5302 | N/A | 1g | 180 | Chemiluminescence assays |

| A5302 | N/A | 5g | 250 | Chemiluminescence assays |

Table 2: Key Properties of Compared Compounds

| Compound | Functional Group | Key Application | Notable Property |

|---|---|---|---|

| TCPO | Oxalate ester | Chemiluminescence detection | High light emission efficiency |

| 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide | Hydrazinecarbothioamide | NLO materials | Intramolecular charge transfer |

| 2,4,6-Trichlorophenyl isothiocyanate | Isothiocyanate | Organic synthesis | Reactivity with amines |

常见问题

Q. What are the optimized synthetic routes for preparing (2,4,6-trichlorophenyl) sulfamate derivatives?

Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and sulfamoylation. Key steps include:

- Step 1 : Reacting 2,4,6-trichlorophenol with sulfamoyl chloride under inert atmosphere (e.g., nitrogen) at 0–5°C to prevent side reactions .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using TLC or HPLC to confirm purity (>95%) .

- Critical Parameters : Control reaction pH (<7) to avoid hydrolysis of sulfamate groups.

Q. How can spectroscopic techniques elucidate the molecular structure of this compound derivatives?

Methodological Answer :

- FT-IR Spectroscopy : Identify characteristic peaks for sulfamate (S=O stretch at 1150–1250 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .

- NMR Analysis : Use -NMR to confirm aromatic proton environments (δ 7.2–7.8 ppm for trichlorophenyl) and -NMR for sulfamate carbon signals (δ 160–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 255.55 for 1-(2,4,6-trichlorophenyl)-2-thiourea) .

Q. What are the key molecular properties influencing reactivity in this compound derivatives?

Methodological Answer :

- Electron-Withdrawing Effects : The trichlorophenyl group stabilizes negative charges, enhancing electrophilic substitution at the sulfamate group .

- HOMO-LUMO Gap : Computational studies (DFT) reveal a narrow HOMO-LUMO gap (4.5–5.2 eV) in derivatives like 2-(2,4,6-trichlorophenyl) hydrazinecarbothioamide, indicating high polarizability and charge-transfer potential .

Advanced Research Questions

Q. How do charge-transfer interactions in this compound derivatives affect their photophysical properties?

Methodological Answer :

- HOMO-LUMO Analysis : The sulfur atom in sulfamate acts as the HOMO donor, while the trichlorophenyl ring serves as the LUMO acceptor. This overlap drives intramolecular charge transfer (ICT), measurable via UV-vis spectroscopy (λmax 280–320 nm) .

- NLO Potential : Derivatives with strong ICT (e.g., bisPyTM radicals) exhibit nonlinear optical (NLO) activity, quantified via hyperpolarizability (β) calculations using Gaussian software .

Q. What strategies enhance the photostability of this compound-based radicals?

Methodological Answer :

- Structural Modification : Introducing pyridyl groups (e.g., bisPyTM) lowers frontier orbital energies, reducing photodegradation. BisPyTM shows a 47-fold longer half-life under UV irradiation compared to non-pyridyl analogs .

- Kinetic Analysis : Measure radiative () and non-radiative () rate constants via time-resolved fluorescence. Theoretical vibronic coupling constants (VCCs) correlate with experimental ratios .

Q. How can computational modeling predict biological activity in this compound derivatives?

Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase IX. Prioritize derivatives with sulfamate groups positioned for hydrogen bonding (e.g., ∆G < −8 kcal/mol) .

- ADMET Prediction : Employ QikProp to assess pharmacokinetics (e.g., logP < 3 for optimal bioavailability) and toxicity (e.g., Ames test predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。